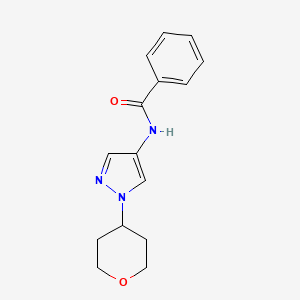

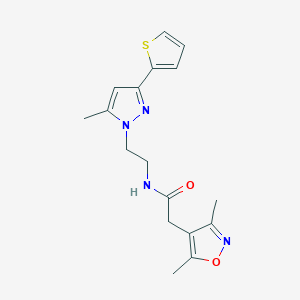

![molecular formula C24H21NO5 B2675209 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid CAS No. 2402829-01-8](/img/structure/B2675209.png)

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is often used because it can be removed under mild basic conditions, which helps to prevent damage to the peptide .

Synthesis Analysis

The synthesis of this compound is likely to involve the use of a C-H Activation methodology . This is a type of reaction where a carbon-hydrogen bond is broken and replaced with a carbon-X bond (where X is any atom). In this case, the Fmoc group would be introduced via a carbonylation reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the Fmoc group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group . The carbamate group is in turn attached to the rest of the molecule via an ether linkage .Chemical Reactions Analysis

As a compound containing an Fmoc group, “this compound” would be expected to undergo reactions typical of Fmoc-protected amino acids. These include deprotection under mild basic conditions, and reaction with amines to form peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the Fmoc group. For example, the Fmoc group is quite large and bulky, which could affect the solubility and reactivity of the compound .科学的研究の応用

Novel Fluorescence Probes for Reactive Oxygen Species Detection

Ken-ichi Setsukinai et al. (2003) developed novel fluorescence probes designed to selectively detect highly reactive oxygen species (hROS), including hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes, based on modifications of xanthen-3-on-9-yl benzoic acid derivatives, offer tools for studying the roles of hROS in biological and chemical applications. Their work demonstrates the potential of fluorenyl derivatives in developing sensitive diagnostic tools for oxidative stress and related processes (Setsukinai et al., 2003).

Synthesis of Oligomers and Peptide Sequences

C. Gioeli and J. Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy-groups during the synthesis of complex molecules, including peptides. This approach is crucial in the synthesis of bioactive molecules and therapeutic agents, showcasing the role of fluorenyl derivatives in facilitating the synthesis of potentially complex organic structures (Gioeli & Chattopadhyaya, 1982).

Fluorene-based Metal-ion Sensing Probes

K. Belfield et al. (2010) investigated the photophysical, photochemical, and metal ion sensing properties of a fluorene derivative, demonstrating high sensitivity and selectivity to Zn2+ ions. This research highlights the potential of fluorenyl derivatives in developing efficient sensors for metal ions, which are critical in environmental monitoring, biotechnology, and medical diagnostics (Belfield et al., 2010).

Inhibitors of Cell Adhesion Processes

G. S. Hamilton et al. (1995) explored fluoren-9-ylalkanoic and alkylbenzoic acids as novel inhibitors of cell adhesion processes in leukocytes. Their work contributes to the development of anti-inflammatory agents by inhibiting neutrophil recruitment, offering insights into the therapeutic potential of fluorenyl derivatives in treating inflammatory diseases (Hamilton et al., 1995).

作用機序

Safety and Hazards

将来の方向性

The use of Fmoc-protected amino acids like “3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid” is a well-established practice in peptide synthesis . Future research may focus on developing new methods for the synthesis of these compounds, or on finding new applications for them in the synthesis of complex peptides .

特性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-23(27)16-6-5-7-17(14-16)29-13-12-25-24(28)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLJAMWEBFBINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

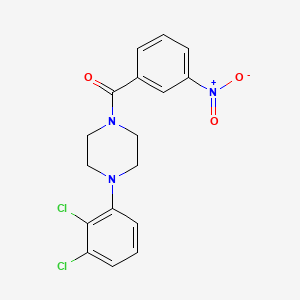

![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)

![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)

![N-(2-ethylphenyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2675137.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)

![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)

![8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675144.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)